3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
Description
Properties
IUPAC Name |
3-[5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-12-16(21)7-4-8-17(12)30(27,28)25-10-15(11-25)20-23-18(24-29-20)13-5-3-6-14(9-13)19(26)22-2/h3-9,15H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOICZLHZCZNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis strategies, and biological activities of analogous compounds:
Key Structural and Functional Differences:
Heterocyclic Core :
- The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2-oxazole () or triazole (–9) derivatives, which may undergo faster oxidative degradation .
- The azetidine ring provides conformational rigidity, enhancing target binding compared to flexible acyclic analogs (e.g., ).
Sulfonamide vs. Amide Linkers :
- Sulfonamide groups (target compound, ) improve solubility and enzyme-binding affinity compared to simple amides () due to their strong hydrogen-bonding capacity .
Substituent Effects :
- The 3-chloro-2-methylphenyl group in the target compound and enhances lipophilicity and may confer selective binding to hydrophobic enzyme pockets.
- Fluoro () and hydroxypropyl () substituents modulate bioavailability and solubility, respectively .
Biological Activity :
- While the target compound’s activity is undefined in the evidence, sulfonamide derivatives () are frequently antimicrobial, whereas benzamide-triazole hybrids () may target neurological pathways .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound typically involves multi-step routes, including cyclization to form the 1,2,4-oxadiazol ring and sulfonylation of the azetidine moiety. Key steps include:
- Cyclocondensation of amidoximes with carboxylic acid derivatives to form the oxadiazole core .
- Sulfonylation of the azetidine ring using 3-chloro-2-methylbenzenesulfonyl chloride under inert conditions to prevent hydrolysis .
Optimization strategies: - Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst) and identify critical parameters affecting yield .
- Employ in situ monitoring (e.g., HPLC) to track intermediate formation and adjust reaction kinetics .
Q. How can researchers characterize the structure and purity of this compound using advanced analytical techniques?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the azetidine (δ 3.5–4.5 ppm), sulfonyl (δ 7.2–7.8 ppm aromatic), and benzamide (δ 6.8–7.5 ppm) groups to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion) and detect impurities below 0.1% .
- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine ring or sulfonyl group orientation .
Advanced Research Questions
Q. What computational methods are recommended to predict the reactivity or binding affinity of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., sulfonylation transition states) and identify energy barriers .
- Molecular Dynamics (MD) Simulations : Predict binding modes to biological targets (e.g., enzymes) by simulating interactions between the sulfonyl-azetidine group and active-site residues .
- Machine Learning (ML) : Train models on existing SAR data to prioritize derivatives with improved pharmacokinetic properties .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the azetidine-sulfonyl group in biological activity?
- Functional Group Replacement : Synthesize analogs with alternative sulfonyl groups (e.g., methylsulfonyl, trifluoromethanesulfonyl) to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Use crystallographic or docking data to determine if the azetidine-sulfonyl moiety participates in hydrogen bonding or hydrophobic interactions .
- Biological Assays : Compare IC50 values against related targets (e.g., kinases, GPCRs) to quantify contributions of specific substituents to potency .
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assays?
- Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Orthogonal Validation : Confirm activity using disparate methods (e.g., enzymatic assays vs. cellular viability tests) .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies by weighting data based on assay reliability .
Q. How can researchers design experiments to minimize variability in synthesizing this compound?
- Central Composite Design (CCD) : Optimize reaction parameters (e.g., equivalents of sulfonyl chloride, reaction time) in a reduced experimental space .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and use process analytical technology (PAT) for real-time adjustments .
- Robustness Testing : Evaluate sensitivity to minor perturbations (e.g., ±5°C temperature shifts) to ensure scalability .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Heterogeneous Reaction Conditions : Switch from batch to flow chemistry to improve heat/mass transfer during sulfonylation .
- By-Product Formation : Use scavenger resins or selective crystallization to remove impurities (e.g., unreacted sulfonyl chloride) .
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying the compound’s metabolic stability or mechanism of action?
- Metabolic Tracing : Incorporate ¹³C labels into the benzamide moiety to track hepatic metabolism via LC-MS/MS .
- Protein Binding Studies : Use ¹⁵N-labeled azetidine to map interactions with serum albumin using NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
